molecular formula C13H19N3 B7932261 2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile

2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile

Cat. No.: B7932261
M. Wt: 217.31 g/mol
InChI Key: GIELKBAGNDBTAM-UHFFFAOYSA-N
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Description

2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile is a benzonitrile derivative featuring a substituted amine moiety. Its structure comprises a benzene ring with a nitrile group (-C≡N) at the ortho position, linked to a methyl group substituted with both isopropyl-amino and 2-aminoethyl groups. The compound’s molecular formula is C₁₃H₂₀N₄, with a molecular weight of 244.33 g/mol. The presence of multiple amine groups enhances its polarity, suggesting moderate solubility in polar solvents like water or ethanol.

Properties

IUPAC Name

2-[[2-aminoethyl(propan-2-yl)amino]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-11(2)16(8-7-14)10-13-6-4-3-5-12(13)9-15/h3-6,11H,7-8,10,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIELKBAGNDBTAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)CC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₉N₃ and a molecular weight of 217.31 g/mol. Its structure includes a benzonitrile moiety with aminoethyl and isopropyl amino groups, which are crucial for its interactions with biological systems. The presence of these functional groups suggests significant reactivity and potential for various biological interactions.

The biological activity of this compound primarily involves interactions with enzymes and receptors. The amino groups can form hydrogen bonds and ionic interactions, while the benzonitrile core can engage in π-π stacking or hydrophobic interactions. These interactions may modulate the activity of target molecules, leading to various physiological effects.

Biological Activities

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, particularly as enzyme inhibitors and potential therapeutic agents. For instance, related compounds have shown promise in antimalarial applications and as inhibitors of protein farnesyltransferase, which is essential for the proliferation of certain pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibitors of specific enzymes involved in disease pathways
Antimicrobial PropertiesPotential antimalarial activity
Neurotransmitter InteractionPossible modulation of neurotransmitter systems

Case Studies

  • Antimicrobial Activity : A study on structurally similar compounds demonstrated significant antimicrobial properties, suggesting that this compound may also exhibit such effects. The mechanisms involved include disruption of microbial cell walls and inhibition of vital metabolic pathways .
  • Enzyme Interaction Studies : Research focused on the interaction between this compound and specific enzymes has revealed potential pathways through which it can exert therapeutic effects. For example, binding affinity studies indicated that the compound could effectively inhibit certain target enzymes at nanomolar concentrations .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds have shown that modifications in the amino side chains can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. This insight is crucial for optimizing the therapeutic efficacy of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-benzonitrile with structurally or functionally related benzonitrile derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Known Applications/Findings
This compound C₁₃H₂₀N₄ 244.33 -CN, -CH₂-(isopropyl-amino-ethylamine) Moderate polarity Limited direct data; inferred bioactivity from analogs
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile C₁₅H₁₃ClN₂ 256.73 -CN, -CH₂-(2-chlorophenyl-ethylamine) Lipophilic Studied as a potential kinase inhibitor
2-(2-Aminoethyl)indole C₁₀H₁₂N₂ 160.22 Indole ring, -CH₂-CH₂-NH₂ Hydrophilic Correlated with metabolomic pathways in viral infection studies
(Z)-1-[2-(2-Aminoethyl)-N-(2-aminoethyl)amino]diazen-1-ium-1,2-diolate C₄H₁₂N₆O₂ 200.19 Diazeniumdiolate, dual aminoethyl groups Water-soluble Nitric oxide donor; used in microbial resistance studies

Key Observations:

Structural Variations: The target compound’s isopropyl-amino-ethylamine substituent distinguishes it from the chlorophenyl-ethylamine group in the kinase inhibitor analog . Compared to 2-(2-aminoethyl)indole , the benzonitrile core introduces greater electron-withdrawing character, which may influence reactivity in coupling reactions or binding interactions.

Biological Relevance: Compounds with aminoethyl groups (e.g., ) frequently participate in hydrogen bonding or enzymatic interactions, suggesting that the target compound could exhibit similar bioactivity. For instance, nitric oxide donors like the diazeniumdiolate analog highlight the role of aminoethyl moieties in redox-related pathways.

Synthetic Utility :

  • The benzonitrile group is a common intermediate in medicinal chemistry. The chlorophenyl analog demonstrates how substituent modifications (e.g., halogenation) can tune selectivity for biological targets.

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